4-Amino-3-ethyl-3-methylpiperidine
Description
4-Amino-3-ethyl-3-methylpiperidine is a piperidine derivative characterized by a six-membered saturated ring containing one nitrogen atom. Its structure includes an amino group at position 4 and both ethyl (-C₂H₅) and methyl (-CH₃) substituents at position 3.
Properties
Molecular Formula |
C8H18N2 |
|---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
3-ethyl-3-methylpiperidin-4-amine |
InChI |
InChI=1S/C8H18N2/c1-3-8(2)6-10-5-4-7(8)9/h7,10H,3-6,9H2,1-2H3 |
InChI Key |
SCEYNOTZAXPNIY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNCCC1N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent groups. Below is a detailed comparison of 4-amino-3-ethyl-3-methylpiperidine with key analogs:
Structural and Functional Group Differences
- This compound: Features a saturated piperidine ring with a primary amine (-NH₂) at position 4 and alkyl groups (ethyl and methyl) at position 3. This configuration increases steric bulk and basicity compared to unsubstituted piperidine.
- 1-Acetyl-3-ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one (): Contains a ketone group at position 4 and acetyl/methoxyphenyl substituents. The aromatic methoxyphenyl groups enhance lipophilicity, while the acetyl group reduces basicity .
- 2-Amino-4-methylpyridine (): An aromatic pyridine derivative with an amino group at position 2 and methyl at position 4. The unsaturated ring reduces basicity compared to piperidine analogs .
Physicochemical Properties
Research Findings and Key Insights
- Bioactivity Potential: Piperidine derivatives with amino groups, such as those in , show promise in antimicrobial applications, suggesting similar pathways for the target compound .
- Synthetic Challenges : Introducing multiple alkyl groups on a piperidine ring may require advanced regioselective techniques, contrasting with the straightforward synthesis of pyridine derivatives .
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